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This technical support center provides in-depth information for researchers, scientists, and drug

development professionals on the challenges associated with pediatric tracheostomy for

bilateral vocal fold paralysis (BVFP).

Troubleshooting Guide
Q1: What are the primary challenges that necessitate a tracheostomy in pediatric patients with

bilateral vocal fold paralysis?

A1: The primary challenge is acute airway obstruction. In pediatric BVFP, the vocal folds often

rest in a median or paramedian position, critically narrowing the glottic airway. This leads to

symptoms such as stridor, respiratory distress, suprasternal and chest retractions, sleep apnea,

and failure to thrive.[1][2] In severe cases, this obstruction requires immediate airway

intervention to ensure adequate ventilation, making tracheostomy a common and often life-

saving procedure.[1][2][3] While traditionally considered the gold standard, the goal of many

current therapeutic strategies is to avoid tracheostomy if possible.[1][2]

Q2: A research subject with a tracheostomy for BVFP is failing to wean from mechanical

ventilation. What are the potential underlying issues?

A2: Failure to wean in this population can be multifactorial:

Persistent Upper Airway Obstruction: Even with a tracheostomy, significant suprastomal

(above the tracheostomy tube) obstruction from the paralyzed vocal folds can increase the
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work of breathing.

Tracheostomy Tube Issues: The tube may be too small, malpositioned, or obstructed with

secretions.

Lower Airway Pathology: Co-existing conditions such as tracheomalacia, bronchomalacia, or

subglottic stenosis can contribute to ventilator dependence.

Pulmonary Comorbidities: Underlying cardiac or pulmonary conditions can complicate

weaning.

Neurological Immaturity: In congenital cases, the neurological pathways for respiratory

control may be underdeveloped.

A comprehensive evaluation, including flexible or rigid endoscopy, is crucial to identify the

specific cause.

Q3: What are the common complications associated with long-term tracheostomy in pediatric

BVFP that might impact experimental data?

A3: Long-term tracheostomy in children is associated with a significant chronic care burden and

potential complications that can be confounding factors in research.[4] These include:

Granuloma Formation: Irritation from the tracheostomy tube can lead to the formation of

granulation tissue at the stoma or within the trachea, potentially causing obstruction.[4]

Tracheal Stenosis: Scarring and inflammation at the stoma site or cuff location can lead to a

narrowing of the airway.

Infection: The stoma provides a direct portal for bacteria into the lower airway, increasing the

risk of tracheitis and pneumonia.

Speech and Language Delay: Bypassing the vocal folds can impact the development of

normal speech and language.

Swallowing Dysfunction (Dysphagia): The presence of the tube can tether the larynx,

affecting its normal elevation during swallowing and potentially increasing the risk of

aspiration.[4]
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Frequently Asked Questions (FAQs)
Q1: What is the likelihood of spontaneous recovery in pediatric BVFP, and how does this

influence the decision for tracheostomy?

A1: A significant number of pediatric BVFP cases, particularly idiopathic ones, may resolve

spontaneously.[1] Some literature suggests that spontaneous recovery of vocal cord motility is

possible within the first one to two years in over two-thirds of patients.[1] This potential for

recovery is a major factor in management decisions. Tracheostomy is often employed as a

temporary measure to secure the airway while awaiting potential spontaneous resolution.[1][4]

Q2: What are the primary surgical alternatives to long-term tracheostomy, and what are their

success rates?

A2: Several glottic widening procedures aim to create a larger airway, facilitating decannulation

(removal of the tracheostomy tube). There is no definitive evidence showing the superiority of

one procedure over another.[5][6] The choice of procedure is often individualized based on

patient anatomy and surgeon expertise.[4]
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Surgical Alternative Description
Reported
Success/Decannul
ation Rate

Key
Considerations

Endoscopic Posterior

Cricoid Split (EPCS)

with Grafting

An endoscopic

procedure to divide

the posterior cricoid

cartilage and insert a

graft (often costal

cartilage) to widen the

posterior glottis.[7][8]

[9]

High rates of

decannulation or

avoidance of

tracheostomy have

been demonstrated.

[10] One study

reported a 74%

success rate in

avoiding

tracheostomy.[11]

Preserves the

anatomy of the vocal

folds.[1][2] Risk of

graft displacement

and dysphagia.[1][2]

[9] A temporary

tracheostomy may still

be required post-

operatively.[1][2]

CO2 Laser Posterior

Cordotomy/Arytenoide

ctomy

Endoscopic

procedures using a

CO2 laser to remove

a portion of the vocal

fold (cordotomy) or

the arytenoid cartilage

(arytenoidectomy) to

enlarge the airway.

[12][13][14]

High rates of

improved ventilation

(95-100% in some

studies) are reported.

[12] One study on

arytenoidectomy

reported a 76.5%

decannulation/extubati

on rate.[10]

Balances airway

adequacy with voice

preservation; voice

quality may be

worsened.[12][15]

Complications can

include granulation

tissue formation.[12]

Suture Lateralization

(Laterofixation)

An endoscopic

technique where a

suture is used to pull

an arytenoid cartilage

and the attached

vocal fold to the side,

opening the airway.[5]

[16]

Emerging as a

promising technique

to avoid tracheostomy,

with good success

rates reported in

neonates.[17][18] A

study on endoscopic

arytenoid lateral

abduction reported a

91% decannulation

rate.[19]

Minimally invasive and

potentially reversible.

[1][2]

Laryngeal

Reinnervation

A procedure that

attempts to restore

This is still a

developing area,

Aims to restore

dynamic function
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nerve supply to the

laryngeal muscles

responsible for vocal

fold abduction.[5][20]

This can involve

transferring a nearby

healthy nerve (e.g.,

from the phrenic

nerve).[5]

particularly in

pediatrics. One review

noted a 66%

decannulation rate in

a small number of

reported cases.[17]

[18]

rather than creating a

static opening.[15][16]

Improvement can take

months.[21]

Q3: What are the key diagnostic procedures for evaluating pediatric BVFP prior to surgical

intervention?

A3: A thorough diagnostic workup is essential for guiding treatment.

Flexible Laryngoscopy: Performed while the child is awake to assess dynamic vocal fold

movement and rule out other causes of stridor.[22][23]

Direct Laryngoscopy and Bronchoscopy: A comprehensive examination of the airway under

general anesthesia to confirm the diagnosis, assess for synchronous airway lesions, and

palpate the cricoarytenoid joints to rule out fixation.[1][2]

Laryngeal Electromyography (L-EMG): Can be used to differentiate between vocal fold

paralysis (neurological issue) and fixation (mechanical issue) and may offer prognostic

information, though its reliability as a prognostic indicator is debated.[5][17][18]

Imaging: An MRI of the brain is often performed to rule out underlying neurological conditions

such as Arnold-Chiari malformation.[22][23]

Experimental Protocols
Protocol 1: Endoscopic Posterior Cricoid Split (EPCS) with Costal Cartilage Graft

This protocol outlines the key steps for an EPCS with a rib graft, a common surgical alternative

to long-term tracheostomy.
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Anesthesia and Airway Management: The patient is placed under general anesthesia.

Ventilation is often maintained spontaneously with insufflation to allow for an unobstructed

view of the larynx.[8]

Laryngeal Exposure: A suspension laryngoscope is inserted to provide a clear and stable

view of the glottis. A laryngeal spreader may be used to improve visualization of the posterior

glottis.[7][9]

Posterior Cricoid Incision: A CO2 laser or cold steel instrument (e.g., a sickle knife) is used to

make a vertical incision through the midline of the posterior cricoid lamina.[7][8] Care is

taken not to violate the posterior cricoid perichondrium.[7]

Graft Harvesting and Preparation: While the airway is temporarily secured with an

endotracheal tube, a section of costal cartilage (rib graft) is harvested.[8] The graft is then

carved into a specific shape (e.g., an inverted "T") with the perichondrium preserved on the

surface that will face the airway lumen.[7][8]

Graft Placement: The endotracheal tube is removed, and spontaneous ventilation is

resumed. The carved rib graft is endoscopically inserted into the cricoid split.[7] Its position is

confirmed to ensure it is stenting the airway open.[7][8]

Postoperative Management: The patient is typically intubated with a nasotracheal tube for a

period to allow the graft to set before being transferred to the intensive care unit for

monitoring.[8]

Protocol 2: CO2 Laser-Assisted Posterior Cordotomy

This protocol describes the general steps for widening the airway by removing a portion of the

vocal fold.

Anesthesia and Exposure: The procedure is performed under general anesthesia. A

suspension laryngoscope is used for exposure of the vocal folds.[13]

Laser Application: A CO2 laser, coupled with a microscope, is used for the procedure.[13]

Cordotomy: The laser is used to create a precise incision and remove a wedge of tissue from

the posterior aspect of one vocal fold, near the vocal process of the arytenoid cartilage.[13]
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[24] The extent of tissue removal is a critical balance between creating an adequate airway

and preserving voice quality.[24]

Hemostasis: The laser provides excellent hemostasis during the procedure.

Postoperative Care: Patients are monitored for airway edema. A short course of steroids may

be administered. Postoperative tracheostomy is rarely needed but may be required in cases

of significant edema.[25]
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Decision-Making Workflow for Pediatric BVFP
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Caption: Decision-making workflow for pediatric bilateral vocal fold paralysis.
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Tracheostomy vs. Alternatives: A Logical Relationship
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Caption: Logical relationship between tracheostomy and alternative procedures.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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